Molecular Weight and Lipophilicity Differentiate Goxalapladib from Darapladib and Rilapladib
Goxalapladib (MW 718.75 g/mol) has a higher molecular weight than darapladib (MW 666.73 g/mol) and rilapladib (MW 637.58 g/mol), and a higher calculated LogP (7.223) . These differences affect solubility, membrane permeability, and protein binding in experimental systems. The C₄₀H₃₉F₅N₄O₃ formula contains five fluorine atoms versus darapladib's four (C₃₆H₃₈F₄N₄O₃S) and rilapladib's four (C₃₅H₃₉F₄N₅O₂) .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 718.75 |
| Comparator Or Baseline | Darapladib: 666.73; Rilapladib: 637.58; Varespladib: 413.53 |
| Quantified Difference | Goxalapladib MW 52.02 higher than darapladib; 81.17 higher than rilapladib |
| Conditions | Calculated from published molecular formulas |
Why This Matters
Higher molecular weight and lipophilicity require distinct formulation and solubility optimization strategies compared to other -pladib family members.
